molecular formula C11H15NO B2402136 (2-Phenylpyrrolidin-2-yl)methanol CAS No. 160376-74-9

(2-Phenylpyrrolidin-2-yl)methanol

Cat. No.: B2402136
CAS No.: 160376-74-9
M. Wt: 177.247
InChI Key: CKMDMLWSEWIBLU-UHFFFAOYSA-N
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Description

2-Phenyl-2-Pyrrolidinemethanol is a chiral compound with the molecular formula C11H15NO. It is a white to beige crystalline powder or crystals with a melting point range of 77-80°C . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Safety and Hazards

The safety data sheet for a similar compound, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2-phenyl-2-Pyrrolidinemethanol could involve its use as a catalyst for the synthesis of enantiopure alcohols by borane reduction of acetophenone . It could also be used as a drug active substance .

Mechanism of Action

Target of Action

2-Phenyl-2-Pyrrolidinemethanol, also known as (S)-(+)-prolinol, is a chiral building block that is used for the synthesis of chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis . The primary targets of 2-Phenyl-2-Pyrrolidinemethanol are the enzymes and proteins involved in these chemical reactions.

Mode of Action

The interaction of 2-Phenyl-2-Pyrrolidinemethanol with its targets involves the formation of covalent bonds during the synthesis of chiral organic compounds . This compound provides chirality to the final product, influencing the spatial orientation of the molecules and thus the overall reaction .

Biochemical Pathways

2-Phenyl-2-Pyrrolidinemethanol is involved in the phenylpropanoid pathway . This pathway is responsible for the synthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . The compound’s role in this pathway is to provide a chiral scaffold for the synthesis of these metabolites .

Pharmacokinetics

Its metabolism would involve enzymatic reactions, possibly in the liver, and it would likely be excreted in the urine .

Result of Action

The molecular and cellular effects of 2-Phenyl-2-Pyrrolidinemethanol’s action are primarily related to its role in the synthesis of chiral organic compounds . By providing chirality to these compounds, it influences their spatial orientation and thus their interactions with other molecules .

Action Environment

The action, efficacy, and stability of 2-Phenyl-2-Pyrrolidinemethanol can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of the chemical reactions it is involved in . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-Pyrrolidinemethanol typically involves the condensation reaction between benzaldehyde and pyrrolidine in the presence of a catalyst. This reaction forms the intermediate, 2-Phenyl-2-Pyrrolidinemethanone. The next step involves the reduction of the ketone group in this intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production methods for 2-Phenyl-2-Pyrrolidinemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-Pyrrolidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 2-Phenyl-2-Pyrrolidinemethanol, such as ketones, aldehydes, and substituted pyrrolidines .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-phenylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMDMLWSEWIBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160376-74-9
Record name (2-phenylpyrrolidin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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